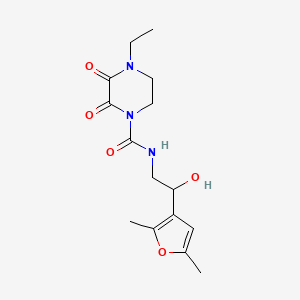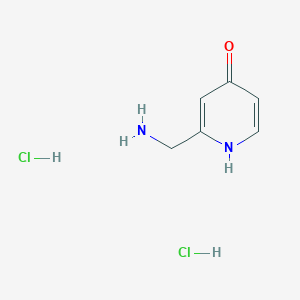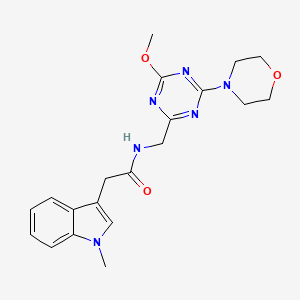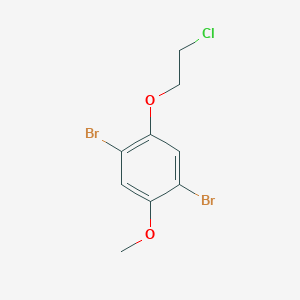
methyl 1-((3-chloro-2-methylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-((3-chloro-2-methylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.82. The purity is usually 95%.
BenchChem offers high-quality methyl 1-((3-chloro-2-methylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-((3-chloro-2-methylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Elucidation
The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors leads to the synthesis of tetrahydroisoquinolines, highlighting a method for synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines. This approach facilitates the production of compounds like (+)-corlumine, showcasing the versatility of these synthetic strategies in creating complex alkaloids with potential biological activities (Huber & Seebach, 1987).
Evaluation of isomeric tetrahydroisoquinolines as dopamine D-1 antagonists demonstrates the pharmaceutical potential of these compounds. The study suggests that introducing an N-methyl group enhances the potency of these molecules, indicating their relevance in designing selective dopamine D-1 antagonist drugs (Riggs et al., 1987).
A novel approach for preparing 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters has been described. This method is particularly suitable for synthesizing derivatives with various substituents, offering a new pathway for creating structurally diverse isoquinoline derivatives (Niemczak et al., 2015).
Biological and Chemical Properties
The synthesis and evaluation of antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazones reveal the antineoplastic potential of certain derivatives. This study demonstrates the ability of these compounds to exhibit significant activity against L1210 leukemia in mice, underscoring the therapeutic possibilities of isoquinoline derivatives in cancer treatment (Liu et al., 1995).
Investigations into the chemistry and spectroscopy of quinolinium-ethynyl-benzoate mesomeric betaines provide insights into the electronic structure and reactivity of these compounds. This research helps in understanding the fundamental properties of isoquinoline derivatives, which is crucial for their application in various scientific fields (Batsyts et al., 2018).
Advanced Synthetic Applications
- The Heck reaction has been applied for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, illustrating an efficient method for constructing complex isoquinoline structures. This synthesis method highlights the adaptability of isoquinoline derivatives for chemical modifications, paving the way for their use in more sophisticated chemical syntheses (Ture et al., 2011).
特性
IUPAC Name |
methyl 1-[(3-chloro-2-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-15(20)8-5-9-16(12)21-18(23)17-14-7-4-3-6-13(14)10-11-22(17)19(24)25-2/h3-9,17H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDOYLDJUVWLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2C3=CC=CC=C3CCN2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Azabicyclo[6.1.0]nonane](/img/structure/B2600444.png)


![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2600449.png)


![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2600454.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide](/img/structure/B2600455.png)
![(1R,5S)-3-methoxy-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600457.png)
![N-(3-chloro-4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2600458.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2600460.png)
![2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol](/img/structure/B2600461.png)
